2-メトキシヒドロキノン

概要

説明

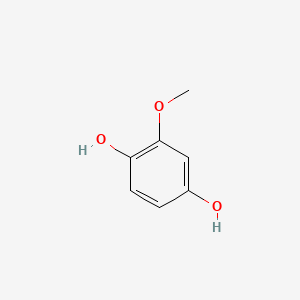

2-メトキシヒドロキノンは、2,5-ジヒドロキシアニソールとしても知られており、分子式(CH3O)C6H3(OH)2の有機化合物です。これは、ベンゼン環の水素原子の1つがメトキシ基(-OCH3)で置換されたヒドロキノンの誘導体です。この化合物は、化学、生物学、産業など、さまざまな分野で応用されていることで知られています。

科学的研究の応用

2-メトキシヒドロキノンは、いくつかの科学研究で応用されています。

作用機序

2-メトキシヒドロキノンの作用機序は、そのレドックス特性に関係しています。可逆的な酸化還元反応を起こすことができ、レドックスフロー電池での使用に適しています 。 この化合物は、電気化学的条件下でセミキノン中間体とキノイドラジカルを形成することができ、H3PO4などの特定の電解質を用いて安定化されます .

生化学分析

Biochemical Properties

Methoxyhydroquinone plays a crucial role in biochemical reactions, particularly in the degradation of lignin-derived aromatic compounds. It interacts with several enzymes, including methoxyhydroquinone 1,2-dioxygenase, which catalyzes the ring cleavage of methoxyhydroquinone . This enzyme is part of the homogentisate dioxygenase superfamily and is highly efficient in catalyzing the oxidation of methoxyhydroquinone. Additionally, methoxyhydroquinone can undergo oxidation reactions mediated by iron species, leading to the formation of semiquinone radicals and other reactive intermediates .

Cellular Effects

Methoxyhydroquinone has been shown to influence various cellular processes. It exhibits potent antioxidant properties, protecting cells from oxidative stress by scavenging free radicals . This compound also affects mitochondrial function, enhancing cellular energy production and reducing oxidative damage. Furthermore, methoxyhydroquinone can modulate cell signaling pathways, including those involved in apoptosis and inflammation, thereby influencing cell survival and immune responses .

Molecular Mechanism

At the molecular level, methoxyhydroquinone exerts its effects through several mechanisms. It can bind to and inhibit specific enzymes, such as methoxyhydroquinone 1,2-dioxygenase, thereby preventing the degradation of lignin-derived compounds . Additionally, methoxyhydroquinone can undergo redox cycling, generating reactive oxygen species that can further modulate cellular signaling pathways . The compound’s ability to interact with iron species also plays a significant role in its biochemical activity, as it can facilitate electron transfer reactions and influence the redox state of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methoxyhydroquinone can vary over time. The compound is relatively stable under neutral and acidic conditions but can undergo degradation under alkaline conditions . Over time, methoxyhydroquinone can be converted to its oxidation product, 2-methoxy-1,4-quinone, especially in the presence of oxygen and iron species . Long-term exposure to methoxyhydroquinone has been shown to affect cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of methoxyhydroquinone in animal models are dose-dependent. At low doses, the compound exhibits antioxidant and protective effects, enhancing cellular function and reducing oxidative stress . At high doses, methoxyhydroquinone can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . The threshold for these effects varies depending on the animal model and the specific experimental conditions.

Metabolic Pathways

Methoxyhydroquinone is involved in several metabolic pathways, particularly those related to the degradation of lignin-derived aromatic compounds. It is metabolized by enzymes such as methoxyhydroquinone 1,2-dioxygenase, which catalyzes the ring cleavage of the compound . This reaction produces intermediates that can be further metabolized by other enzymes, leading to the complete degradation of the aromatic ring . Methoxyhydroquinone can also influence metabolic flux and metabolite levels, particularly in pathways related to oxidative stress and redox balance .

Transport and Distribution

Within cells and tissues, methoxyhydroquinone is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within cells can be influenced by its interactions with cellular membranes and organelles . Methoxyhydroquinone’s distribution is also affected by its redox state, as the compound can undergo redox cycling and generate reactive intermediates that can further modulate its transport and localization .

Subcellular Localization

Methoxyhydroquinone’s subcellular localization is influenced by several factors, including its chemical properties and interactions with cellular components. The compound can be localized to specific compartments, such as mitochondria and the endoplasmic reticulum, where it can exert its biochemical effects . Targeting signals and post-translational modifications can also direct methoxyhydroquinone to specific organelles, influencing its activity and function within the cell .

準備方法

2-メトキシヒドロキノンは、いくつかの方法で合成することができます。一般的な実験室的方法の1つは、アルカリ性媒体中で過酸化水素を用いてバニリンを酸化的に脱ホルミル化することです 。この方法により、高純度の2-メトキシヒドロキノンが得られ、工業生産用にスケールアップすることができます。もう1つの方法は、アスペルギルス・ニガー細胞工場を用いてグアヤシル単位を微生物変換することです 。このバイオテクノロジーアプローチは環境に優しく、大規模生産に最適化することができます。

化学反応の分析

2-メトキシヒドロキノンは、次のようなさまざまな化学反応を起こします。

酸化: アルカリ性条件下で酸化されて2-メトキシ-1,4-ベンゾキノン(MQ)を形成することができます.

還元: ヒドロキノン誘導体に還元することができます。

置換: 特定の条件下でメトキシ基を他の官能基で置換することができます。

これらの反応で一般的に使用される試薬には、酸化のための過酸化水素と、還元のための水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

類似化合物との比較

2-メトキシヒドロキノンは、次のような他のヒドロキノン誘導体と似ています。

- 4-メトキシフェノール

- 4-メチルカテコール

- 2-メトキシベンゾ-1,4-キノン

- メチルヒドロキノン

- 1,2,4-ベンゼントリオール

- 3,4-ジメトキシフェノール

- 1,2,4-トリヒドロキシベンゼン

- 4-アミノフェノール

- トリメチルヒドロキノン

これらの化合物と比較して、2-メトキシヒドロキノンは、その特定のメトキシ置換パターンが特徴であり、化学反応性や応用に影響を与えます。

生物活性

2-Methoxyhydroquinone (MHQ) is a phenolic compound with significant biological activity, particularly in enzymatic reactions and potential therapeutic applications. This article reviews the biological properties of MHQ, focusing on its enzymatic interactions, antioxidant properties, and implications for various applications.

2-Methoxyhydroquinone, with the chemical formula , is a derivative of hydroquinone and is often synthesized from vanillin. It exhibits antioxidant properties and has been studied for its role in redox chemistry.

Enzymatic Activity

Recent studies have identified enzymes from Phanerochaete chrysosporium that effectively degrade lignin-derived compounds, including MHQ. Two specific enzymes, PcHGD1 and PcHGD2, have been characterized as dioxygenases capable of cleaving the aromatic rings of MHQ. These enzymes demonstrate a high catalytic efficiency, particularly for MHQ compared to other substrates like homogentisate (HGA) and dimethoxyhydroquinone (DMHQ) .

Table 1: Kinetic Parameters of PcHGD Enzymes on MHQ

| Enzyme | Substrate | (s) | (µM) | (µMs) |

|---|---|---|---|---|

| PcHGD1 | MHQ | 0.12 | 50 | 2.4 |

| PcHGD2 | MHQ | 0.10 | 60 | 1.67 |

Antioxidant Properties

MHQ has been shown to possess significant antioxidant activity. Studies involving various 2-methoxyphenols indicate that these compounds can act as selective cyclooxygenase-2 (COX-2) inhibitors, which are relevant in the context of non-steroidal anti-inflammatory drugs (NSAIDs). The antioxidant capacity was evaluated using the DPPH radical-scavenging method, revealing that MHQ effectively neutralizes free radicals .

Case Study: Antioxidant Activity Assessment

In a study assessing the cytotoxicity and antioxidant activity of several 2-methoxyphenols, including MHQ, it was found that:

- Cytotoxicity : The order of cytotoxicity was established, with MHQ exhibiting moderate effects compared to stronger antioxidants like curcumin.

- DPPH Scavenging Activity : The IC50 value for MHQ was determined to be approximately 25 µM, indicating its potential as an effective antioxidant .

Applications in Energy Storage

MHQ has been explored for its applications in energy storage systems, particularly in aqueous redox flow batteries. Research indicates that it can serve as a redox-active electrolyte with stable cycling performance under controlled conditions. The presence of semiquinone intermediates during electrochemical reactions poses challenges; however, these can be mitigated through appropriate electrolyte formulations .

特性

IUPAC Name |

2-methoxybenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-10-7-4-5(8)2-3-6(7)9/h2-4,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQYHRQFABOIFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00231716 | |

| Record name | Methoxyhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824-46-4 | |

| Record name | 2-Methoxyhydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyhydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxyhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyhydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HI6HNR5U1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for methoxyhydroquinone?

A1: Methoxyhydroquinone (2-methoxyhydroquinone or 2-methoxybenzene-1,4-diol) has the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol. Its spectroscopic data includes characteristic peaks in NMR and IR spectra, with UV-Vis absorbance aiding in quantifying its presence in various matrices.

Q2: How does the presence of the methoxy group influence the properties of methoxyhydroquinone compared to hydroquinone?

A2: The methoxy group in methoxyhydroquinone influences its reactivity, particularly its redox potential. This substituent can also impact its interaction with enzymes and other biological targets. [, , , ]

Q3: What is the role of methoxyhydroquinone in plants?

A3: Methoxyhydroquinone has been identified as an antifungal agent in oat seedlings, particularly against Ophiobolus graminis. It is found in its glucoside form and its concentration decreases as the plant matures. []

Q4: How do fungi metabolize methoxyhydroquinone?

A4: Fungi like Paecilomyces variotii and Pestalotia palmarum utilize different pathways to degrade ferulic acid, with methoxyhydroquinone identified as a key intermediate in both. Polyporus dichrous also metabolizes vanillate via methoxyhydroquinone. [, , ]

Q5: Does methoxyhydroquinone play a role in lignin degradation?

A5: Yes, methoxyhydroquinone is a significant product in the oxidative degradation of (+)-pinoresinol, a lignin model compound, by bacteria like Pseudomonas sp. strain SG-MS2. This pathway involves benzylic hydroxylation and aryl-alkyl cleavage. [, ]

Q6: What is the significance of methoxyhydroquinone in the context of biomass burning?

A6: Methoxyhydroquinone has been identified as a component of secondary organic aerosol (SOA) generated from the oxidation of guaiacol, a phenolic compound emitted during biomass burning. This SOA contributes to the oxidative potential of the aerosol and raises concerns about its potential health effects. []

Q7: How does methoxyhydroquinone react under photochemical conditions?

A7: Methoxyhydroquinone is susceptible to photodegradation, especially in the presence of oxygen. It can undergo oxidation to form the corresponding quinone, as well as dimerization and cross-linking reactions, particularly when incorporated into polymers like 2-hydroxypropylcellulose. These reactions contribute to the yellowing observed in materials like high-yield pulps. [, , , ]

Q8: Can methoxyhydroquinone be used as a building block for synthesizing other compounds?

A8: Yes, its reactivity allows for various chemical transformations. For example, acid-catalyzed prenylation yields compounds like precocene II, while a multi-step synthesis leads to geldanamycin, a potent Hsp90 inhibitor. [, ]

Q9: How do enzymes interact with methoxyhydroquinone?

A9: Enzymes like laccase from Pleurotus eryngii can oxidize methoxyhydroquinone, ultimately leading to the production of superoxide anion radicals. This enzymatic oxidation has implications for lignin degradation and other biotechnological applications. []

Q10: Can enzymes be engineered to alter the regiospecificity of aromatic oxidation for compounds like methoxyhydroquinone?

A10: Yes, directed evolution and saturation mutagenesis have successfully engineered toluene monooxygenases to achieve specific regioisomers of hydroxylated products from substrates like toluene, methoxybenzene, and nitrobenzene, including the production of methoxyhydroquinone. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。